1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure, and a urea moiety
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
Cyclization Reaction: The pyrazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
Urea Formation: The urea moiety is introduced by reacting the pyrazolo[1,5-a]pyrimidine derivative with an isocyanate or by using phosgene and an amine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: The compound’s luminescent properties make it useful in the development of optoelectronic devices and sensors.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazo[1,5-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the nitrogen positioning and overall reactivity.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-10-3-1-2-4-11(10)18-13(20)17-9-7-15-12-5-6-16-19(12)8-9/h1-8H,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJTWCVPIAQTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.